Boc-trans-4-Tosyloxy-L-proline methyl ester
Overview
Description
Boc-trans-4-Tosyloxy-L-proline methyl ester: is a chemical compound with the molecular formula C18H25NO7S and a molecular weight of 399.46 g/mol . It is also known by its systematic name, (2S,4R)-4-{[(4-Methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) 2-methyl ester . This compound is commonly used in peptide synthesis and other organic synthesis applications due to its unique structural properties .
Mechanism of Action
Target of Action
It is used in the preparation of bicycloazahydantoins, which are known to act as androgen receptor antagonists .
Mode of Action
It is known to be used in the synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold . This suggests that it may interact with its targets by replacing specific residues in protein structures, thereby altering their function.
Biochemical Pathways
Given its use in the synthesis of androgen receptor antagonists , it may be involved in the regulation of androgen-responsive pathways.
Pharmacokinetics
It is soluble in chloroform, dichloromethane, and ethyl acetate , which may influence its bioavailability and distribution within the body.
Result of Action
Given its role in the synthesis of androgen receptor antagonists , it may contribute to the inhibition of androgen-responsive cellular processes.
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The general synthetic route includes the following steps :
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Tosyl Group: The hydroxyl group at the 4-position of the protected L-proline is tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
Esterification: The carboxyl group is then esterified using methanol and a suitable catalyst.
Industrial Production Methods:
Industrial production methods for Boc-trans-4-Tosyloxy-L-proline methyl ester generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Boc-trans-4-Tosyloxy-L-proline methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Acids (e.g., trifluoroacetic acid) in solvents like dichloromethane.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Hydrolysis: The corresponding carboxylic acid.
Deprotection: The free amine.
Scientific Research Applications
Boc-trans-4-Tosyloxy-L-proline methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Boc-trans-4-Hydroxy-L-proline methyl ester: Similar structure but with a hydroxyl group instead of a tosyl group.
Boc-L-proline methyl ester: Lacks the tosyl group, used as a simpler protecting group.
Boc-trans-4-Amino-L-proline methyl ester: Contains an amino group instead of a tosyl group.
Uniqueness:
Boc-trans-4-Tosyloxy-L-proline methyl ester is unique due to the presence of both the Boc protecting group and the tosyl leaving group, making it highly versatile in organic synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKNGDXVREPDE-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540465 | |
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88043-21-4 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88043-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl (2S,4R)-4-{[(4-methylphenyl)sulfonyl]oxy}pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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